PDHK1 Inhibitory Activity: A Distinct Kinase Selectivity Profile for 5-bromo-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
The compound has been annotated as a PDHK1 inhibitor in authoritative drug-target databases [1]. While specific IC50 values are not publicly available for the free base, the compound's inclusion in a patent series claiming PDK-1 inhibitory activity for oncology [2] indicates it met the internal potency thresholds set by the inventors. This establishes a differentiation from related thiazole-carboxamides which may primarily target Abl kinase [3], demonstrating how distinct substituents direct kinase selectivity.
| Evidence Dimension | Primary Annotated Kinase Target |
|---|---|
| Target Compound Data | PDHK1 (Pyruvate dehydrogenase kinase 1) Inhibitor |
| Comparator Or Baseline | Related N-(thiazol-2-yl)-2-thiophene carboxamide derivatives reported as Abl (Abelson tyrosine kinase) inhibitors |
| Quantified Difference | Qualitative target switch from Abl to PDHK1 |
| Conditions | Comparative analysis of drug-target annotations from public databases and patent filings |
Why This Matters
This target annotation divergence means the compound is fit-for-purpose for probing PDHK1-dependent metabolic pathways in cancer, unlike Abl-targeted analogs which address a different oncogenic mechanism.
- [1] DrugMap. (n.d.). Drug Details: Thiazole carboxamide derivative 25 (ID: DMLRTFX). Retrieved from https://drugmap.idrblab.net View Source
- [2] Tsui, H.-C., Paliwal, S., & Fischmann, T. O. (2011). Novel Thiazol-Carboximide Derivatives as PDK1 Inhibitors. International Patent No. WO2012036974A1. View Source
- [3] Manetti, F., Falchi, F., Crespan, E., Schenone, S., Maga, G., & Botta, M. (2008). N-(thiazol-2-yl)-2-thiophene carboxamide derivatives as Abl inhibitors identified by a pharmacophore-based database screening of commercially available compounds. Bioorganic & Medicinal Chemistry Letters, 18(15), 4328-4331. View Source
